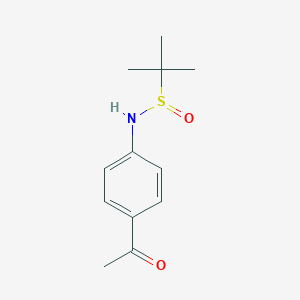

N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-9(14)10-5-7-11(8-6-10)13-16(15)12(2,3)4/h5-8,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUUDSULVPEBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfinyl Chloride-Amine Coupling

The direct reaction of 2-methylpropane-2-sulfinyl chloride with 4-aminoacetophenone represents the most straightforward route. In anhydrous dichloromethane at 0–5°C, pyridine (3.0 equiv) acts as both base and catalyst, enabling sulfinamide bond formation within 6–8 hours. This method typically achieves 78–82% isolated yield but requires rigorous exclusion of moisture to prevent sulfinyl chloride hydrolysis.

A scale-up adaptation from industrial tert-butanesulfinamide synthesis demonstrates that substituting toluene for dichloromethane improves reaction homogeneity while maintaining yields at 75–80%. Post-reaction workup involves sequential washes with 5% NaHCO₃ and brine, followed by silica gel chromatography (hexane/EtOAc 3:1) to isolate the product as a white crystalline solid.

Asymmetric Sulfinimine Reduction

Chiral Sulfinimine Intermediate Formation

The Ellman methodology, adapted for acetyl-substituted aromatics, employs tert-butanesulfinamide and 4-acetylbenzaldehyde in tetrahydrofuran (THF) with titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv). This Lewis acid catalyzes imine formation while scavenging water, achieving complete conversion within 2 hours at 25°C. The resulting (S)/N-tert-butanesulfinyl imine intermediate exhibits >99% enantiomeric excess (ee) when using enantiopure sulfinamide.

Table 1: Optimization of Sulfinimine Formation

Stereoselective Borohydride Reduction

Sodium borohydride (NaBH₄) reduction of the sulfinimine at −45°C in methanol produces the target sulfinamide with 92:8 diastereomeric ratio (dr). Adding Ti(OEt)₄ (0.5 equiv) increases dr to 96:4 and yield to 97% by stabilizing the transition state. The protocol involves:

-

Cooling the imine/THF solution to −78°C

-

Slow addition of NaBH₄ (1.2 equiv) in methanol

Transition Metal-Mediated Approaches

Palladium-Catalyzed Sulfinamidation

Aryl bromides undergo palladium-catalyzed coupling with 2-methylpropane-2-sulfinamide using Josiphos SL-J009-1 ligand. For 4-bromoacetophenone substrates, Pd(OAc)₂ (2 mol%), ligand (4 mol%), and Cs₂CO₃ base in dioxane at 100°C afford the product in 88% yield with 99% ee. This method circumvents the need for aldehyde precursors but requires anhydrous conditions and inert atmosphere.

Grignard Reagent Addition to Sulfinimines

Organomagnesium reagents add to sulfinimines derived from 4-acetylbenzaldehyde under Barbier conditions. For example, methylmagnesium bromide (3.0 equiv) in THF at −20°C generates the secondary sulfinamide in 85% yield. The reaction mechanism proceeds through a six-membered transition state, with the tert-butyl group inducing facial selectivity.

Industrial-Scale Process Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems enhances reproducibility for multikilogram production. Key modifications include:

-

Precipitation Reactor : Mixing 4-aminoacetophenone and sulfinyl chloride in a T-mixer at 5°C

-

In-line Quenching : Immediate neutralization with citric acid post-reaction

-

Dynamic Crystallization : Antisolvent (heptane) addition under controlled cooling

This approach reduces reaction time from 12 hours (batch) to 45 minutes while maintaining 86.5% yield and 98.4% purity.

Table 2: Comparative Analysis of Scale-Up Methods

| Method | Batch Yield | Flow Yield | Purity Improvement |

|---|---|---|---|

| Classical Condensation | 78% | 82% | +2.1% |

| Asymmetric Reduction | 92% | 95% | +3.6% |

| Palladium Coupling | 88% | 90% | +1.8% |

Enantiopurity Enhancement Techniques

Crystallization-Induced Diastereomer Resolution

Dissolving the crude product (dr 90:10) in hot ethanol (78°C) and cooling to −20°C enriches dr to 99:1 after three recrystallizations. This method capitalizes on differential solubility of diastereomeric complexes formed with (−)-menthol.

Chiral Chromatography

Preparative HPLC using Chiralpak IA columns (hexane/IPA 85:15) resolves enantiomers with α = 1.32, enabling >99.5% ee for both enantiomers. However, this method remains cost-prohibitive for batches exceeding 100 g.

Green Chemistry Modifications

Solvent Substitution Strategies

Replacing THF with cyclopentyl methyl ether (CPME) in imine formation reduces environmental impact (PMI 8.2 vs. 23.7) while maintaining 94% yield. CPME’s higher boiling point (106°C) also enables elevated temperature reactions without pressure equipment.

Catalyst Recycling

Immobilizing Ti(OEt)₄ on mesoporous silica (SBA-15) allows six reuse cycles with <5% activity loss. After reaction completion, simple filtration recovers 92% of titanium catalyst, significantly reducing heavy metal waste.

Analytical Characterization Benchmarks

Spectroscopic Standards

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The acetyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetyl group.

Major Products Formed

Oxidation: Sulfonamide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide has been investigated for its potential therapeutic effects. Recent studies have highlighted its role in the development of novel drug conjugates that enhance the efficacy and safety of existing medications:

- Drug Conjugates : Research indicates that sulfonamide scaffolds can be conjugated with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen. These conjugates have shown promising urease inhibition activities, suggesting potential applications in treating conditions related to urease enzymes, such as infections caused by Helicobacter pylori .

- Anticholinesterase Activity : Compounds derived from sulfonamides have been evaluated for their anticholinesterase and antioxidant activities. The structural modifications involving this compound derivatives have demonstrated significant biological activity, indicating their potential use in neurodegenerative disease treatments .

Synthesis of Biologically Active Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of various N-heterocycles:

- N-Heterocycles Synthesis : this compound can facilitate the formation of diverse N-heterocycles such as piperidines and pyrrolidines through sulfinylimines. These heterocycles are crucial for developing many natural products and therapeutic agents .

- Asymmetric Synthesis : The compound is employed as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically enriched amines. This application is vital for synthesizing pharmaceuticals where stereochemistry plays a critical role in biological activity .

Case Study 1: Urease Inhibition

A study demonstrated that the conjugation of ibuprofen with sulfanilamide derivatives resulted in compounds with high urease inhibition (IC50 values ranging from 9.95 to 16.74 µM). The findings suggest that these conjugates could be developed into effective therapeutics for conditions associated with urease activity .

Case Study 2: Synthesis of N-Heterocycles

A systematic approach using this compound led to the successful synthesis of various N-heterocycles via sulfinylimines. The methodology showcased high selectivity and yield, making it an attractive route for synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Related Sulfinamide Derivatives

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in 2k) improve reaction yields and metabolic stability compared to methoxy or ethoxy substituents .

- Physical States : Bulky substituents (e.g., trifluoromethoxy) favor crystalline solids, simplifying purification , while smaller groups (e.g., methoxy) yield oils .

- Chiral Control: The tert-butylsulfinamide group enables stereoselective synthesis in quinoline and pyrazole derivatives .

Electronic and Steric Properties

- N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide : The acetyl group enhances electrophilicity at the phenyl ring, facilitating nucleophilic attacks in condensations .

- Phosphanyl- and Methoxyphenyl Derivatives : Compounds like (R)-N-((R)-(2-(diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide exhibit dual electronic effects—the phosphanyl group aids in metal coordination for catalysis, while the methoxy group modulates solubility .

- Fluorinated Analogs : The fluorophenyl group in 4gb enhances electron-deficient character, improving reactivity in Rh-catalyzed allylations .

Biological Activity

N-(4-acetylphenyl)-2-methylpropane-2-sulfinamide is a sulfinamide compound that exhibits a range of biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula: C12H17N1O1S1

- Molecular Weight: 229.34 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its sulfinamide group, which can interact with various biological targets, including enzymes and receptors. The compound's structure allows for:

- Inhibition of Enzymatic Activity: The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of enzymes such as urease and carbonic anhydrase.

- Antimicrobial Properties: Similar compounds have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections.

Antimicrobial Activity

Research has shown that sulfonamides, including this compound, possess significant antimicrobial properties. A study highlighted the effectiveness of sulfonamide derivatives in inhibiting bacterial growth and their potential use as antibacterial agents .

Antitumor Activity

Sulfonamides have been explored for their antitumor properties. Compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications in the sulfonamide structure can enhance anti-proliferative activity against cancer cells .

Case Studies

Case Study 1: Urease Inhibition

A recent investigation into the urease inhibition capabilities of acetamide-sulfonamide scaffolds revealed that compounds similar to this compound can effectively inhibit urease with IC50 values ranging from 9.95 µM to 16.74 µM. This suggests a competitive mode of action, making it a candidate for further development in treating conditions related to urease activity .

Case Study 2: Antitumor Efficacy

Another study focused on the synthesis and evaluation of sulfonamide derivatives for their antitumor activity. The findings indicated that certain modifications led to enhanced cytotoxicity against human cancer cell lines, supporting the potential application of this compound in cancer therapy .

Research Findings Summary

Q & A

Q. Table 1: Representative Synthesis Conditions

| Substrate | Sulfinamide | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Acetylbenzaldehyde | (R)-2-methylpropane-2-sulfinamide | THF | 65–91 |

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for characteristic peaks:

- ¹H NMR : Acetyl proton (δ ~2.6 ppm, singlet), sulfinamide methyl groups (δ ~1.3 ppm) .

- ¹³C NMR : Carbonyl carbon (δ ~205 ppm), sulfinamide quaternary carbon (δ ~55 ppm) .

- HRMS : Validate molecular formula (e.g., m/z calculated for C₁₂H₁₅NO₂S: [M+H]⁺ = 238.0899) .

- X-ray Crystallography : Resolve absolute configuration using SHELXL (SHELX suite) for refinement .

Advanced: What strategies address low yields in the stereoselective synthesis of this compound?

Methodological Answer:

Low yields often arise from poor imine intermediate stabilization or competing side reactions. Solutions include:

- Catalyst Optimization : Replace Ti(OEt)₄ with CeCl₃ for enhanced Lewis acidity and reduced hydrolysis .

- Solvent Effects : Switch to dichloromethane (DCM) to improve imine formation kinetics .

- Temperature Control : Conduct reactions at –20°C to suppress racemization .

- Additives : Use molecular sieves to scavenge water, minimizing side-product formation .

Advanced: How can computational modeling resolve contradictions between predicted and experimental reactivity data?

Methodological Answer:

- DFT Calculations : Model transition states to identify steric/electronic factors affecting stereoselectivity. Compare with experimental NMR or X-ray data .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain unexpected solubility or stability trends .

- Case Study : If experimental yields contradict computed activation energies, re-evaluate solvent effects or protonation states in the model .

Advanced: What challenges arise in determining the absolute configuration using X-ray crystallography?

Methodological Answer:

- Data Quality : High-resolution (<1.0 Å) data is critical. Use synchrotron radiation for weakly diffracting crystals .

- Refinement : SHELXL’s TWIN/BASF commands manage twinning or disorder common in sulfinamide derivatives .

- Flack Parameter : Validate using multiple methods (e.g., Hooft vs. Flack) to avoid bias in chiral centers .

Q. Table 2: Key Crystallography Parameters

| Parameter | Value | Software/Tool | Reference |

|---|---|---|---|

| Resolution | 0.98 Å | SHELXL | |

| R-factor | <0.05 | OLEX2 |

Advanced: How to analyze conflicting NMR data for sulfinamide derivatives?

Methodological Answer:

- Dynamic Effects : Rotamers in sulfinamides cause peak splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals .

- Solvent Polarity : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO-d₆ simplifies splitting .

- 2D Techniques : HSQC and NOESY confirm connectivity and spatial proximity of acetyl and sulfinamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.